![molecular formula C5H7ClN2O3S B1363951 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid CAS No. 499785-48-7](/img/structure/B1363951.png)
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Overview
Description
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a chemical compound with the molecular formula C5H7ClN2O3S . It has a molecular weight of 210.64 g/mol . The compound is also known by other names such as 5-chloro-1,3-dimethylpyrazole-4-sulfonic acid and has a CAS number 499785-48-7 .
Synthesis Analysis
The synthesis of pyrazoles, including this compound, involves various methodologies . One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound includes two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI key for this compound is XSGVEJDBLQQXST-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including this compound, are involved in numerous chemical reactions . For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.64 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 209.9865910 g/mol . The topological polar surface area of the compound is 80.6 Ų .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Compounds
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid serves as a key intermediate in the synthesis of various bioactive compounds. Its pyrazole core is a common motif in pharmaceuticals due to its mimicry of the adenine base in ATP, allowing it to interact with numerous enzymes . It has been utilized in the creation of molecules with potential antituberculosis, antimicrobial, and anticancer properties .
Agriculture: Development of Herbicides
In the agricultural sector, this compound’s derivatives have been explored for their herbicidal activity. The pyrazole ring’s structural similarity to several plant hormones allows it to act as a growth regulator or inhibitor, contributing to the development of new herbicides .
Chemistry: Catalyst and Reagent in Synthesis
Chemists employ this compound as a catalyst and reagent in organic synthesis. Its ability to donate and accept electrons makes it a versatile component in various chemical reactions, including cycloadditions and substitutions, which are fundamental in constructing complex molecules .
Industrial Applications: Material Synthesis
Industrially, this compound is used in the synthesis of materials like polymers and coatings. Its chemical structure imparts desirable properties such as thermal stability and resistance to degradation, making it valuable in material science .
Environmental Science: Analytical Chemistry
In environmental science, derivatives of this compound are used as analytical reagents. They can help detect and quantify pollutants by reacting with specific substances to produce measurable signals .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is used in enzyme inhibition studies to understand the mechanism of action of various enzymes. By binding to the active sites of enzymes, it can help elucidate the structure-function relationships crucial for drug design .
Mechanism of Action
Pyrazoles are known to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties . The exact mechanism of action can vary depending on the specific pyrazole compound and its molecular structure .
The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound and its chemical properties . Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as pH, temperature, and the presence of other compounds can influence the stability and activity of pyrazole compounds .
properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c1-3-4(12(9,10)11)5(6)8(2)7-3/h1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGVEJDBLQQXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383230 | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
499785-48-7 | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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